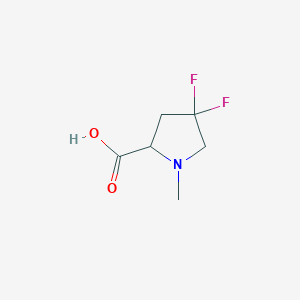

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c1-9-3-6(7,8)2-4(9)5(10)11/h4H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIFJQKJYXFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yields

| Reagent System | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| LiOH (2 M aqueous) | THF/MeOH | 0–20°C | 2 h | 94% | |

| NaOH (2 M aqueous) | THF/MeOH | RT | 1 h | 99% | |

| KOH (1 M aqueous) | Et2O/H2O | RT | 16 h | 86% |

The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification (e.g., HCl) protonates the carboxylate, yielding the free carboxylic acid.

N-Methylation via Alkylation

Introducing the methyl group at the pyrrolidine nitrogen typically employs methyl iodide in the presence of a base:

Alkylation Protocol

| Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| CH3I | K2CO3 | Acetone | RT | 16 h | 95% |

The reaction proceeds via an SN2 mechanism, where the amine lone pair attacks methyl iodide, displacing iodide.

Fluorination Strategies for 4,4-Difluoro Substitution

Geminal difluorination at the 4-position often involves converting a ketone precursor to a difluoromethylene group.

DAST-Mediated Fluorination

-

Reagent : Diethylaminosulfur trifluoride (DAST).

-

Substrate : 1-Methylpyrrolidin-4-one-2-carboxylic acid ester.

-

Conditions : –10°C to RT, anhydrous CH2Cl2.

-

Yield : ~80–90% (estimated from analogous reactions).

DAST replaces the ketone oxygen with fluorine via a two-step mechanism: initial formation of a fluorosulfonium intermediate followed by fluoride ion attack.

Industrial-Scale Synthesis Considerations

Large-scale production leverages flow chemistry for efficiency:

Continuous Flow Hydrolysis

-

Reactor Type : Microfluidic tubular reactor.

-

Residence Time : 10–30 min.

-

Advantages : Enhanced heat/mass transfer, reduced side reactions.

Stereochemical Control

Chiral centers in pyrrolidine derivatives are preserved using enantioselective catalysts or chiral auxiliaries. For example, (S)-configured intermediates are synthesized via asymmetric hydrogenation or enzymatic resolution .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Drug Development

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid serves as a building block in the synthesis of various bioactive compounds. Its fluorinated structure can enhance pharmacokinetic properties such as metabolic stability and bioavailability.

Case Study: Macrocyclic Peptide Inhibitors

A study highlighted the use of fluorinated pyrrolidine derivatives, including this compound, in developing macrocyclic peptide inhibitors for neurodegenerative diseases like Alzheimer's. These compounds demonstrated improved central nervous system (CNS) drug properties compared to their linear counterparts, indicating their potential as therapeutic agents .

Proteasome Inhibition

Research has shown that derivatives of this compound can inhibit immunoproteasomes, which play a critical role in regulating immune responses and inflammation. For instance, a derivative containing this compound exhibited significant inhibitory activity against LMP2, a subunit of the immunoproteasome, with an IC₅₀ value comparable to established proteasome inhibitors .

Pain Management

Compounds derived from this compound have been explored for their analgesic properties. They may act as modulators of cannabinoid receptors, providing potential therapeutic avenues for treating chronic pain conditions .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

- Ring Saturation vs.

- Electron-Withdrawing Effects: Fluorine atoms in the target compound increase the carboxylic acid’s acidity compared to non-fluorinated analogs (e.g., 4,4-dimethylpyrrolidine in ). Chlorine in the pyrimidine derivative may enhance reactivity in nucleophilic substitutions .

- Functional Group Protection : The methyl ester in and the Fmoc group in demonstrate strategies to modulate solubility and reactivity during synthesis .

Research Implications and Limitations

While structural comparisons highlight functional differences, experimental data on physicochemical properties (e.g., pKa, solubility, logP) are absent in the provided evidence. For instance:

- Fluorine’s impact on the target compound’s bioavailability relative to the chloro-pyrimidine analog remains speculative without solubility studies.

- The steric effects of 4,4-dimethyl vs. 4,4-difluoro substitution require conformational analysis (e.g., X-ray crystallography) to quantify .

Further research should prioritize:

Comparative reactivity studies (e.g., nucleophilic substitution rates for halogenated analogs).

Biological activity profiling to assess fluorine’s role in target engagement.

Biological Activity

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid (DFMPCA) is a fluorinated amino acid derivative that has garnered attention for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

DFMPCA possesses a molecular formula of C6H8F2N2O2 and a molecular weight of approximately 165.14 g/mol. Its structure includes a pyrrolidine ring with two fluorine atoms at the 4-position, contributing to its distinctive chemical properties. The presence of both a carboxylic acid group and a methyl group enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that DFMPCA exhibits various biological activities, particularly in the context of enzyme modulation and receptor binding. Its fluorinated structure may enhance binding affinity compared to non-fluorinated analogs, making it an attractive candidate for drug discovery initiatives.

The mechanism of action for DFMPCA involves its interaction with specific molecular targets. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds, influencing various biochemical pathways and cellular processes. This can lead to modulation of enzyme activity and potentially affect signaling pathways in cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFMPCA, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-L-proline | C5H8FNO2 | Contains only one fluorine atom; proline derivative |

| 3,3-Difluoropropanoic acid | C3H4F2O2 | Aliphatic chain with difluoromethyl group |

| 5-Fluorotryptophan | C11H10FN3O2 | Aromatic amino acid with one fluorine atom |

DFMPCA's dual fluorination significantly enhances its stability and reactivity compared to these other compounds.

Synthesis Methods

The synthesis of DFMPCA typically involves several key steps, utilizing advanced techniques such as microwave-assisted synthesis or continuous flow chemistry to improve yield and purity. The following reactions are commonly employed:

- Oxidation : Converts the compound to oxo derivatives.

- Reduction : Can transform the carboxylic acid group into an alcohol or aldehyde.

- Substitution : Fluorine atoms can be replaced with other functional groups under specific conditions.

Case Studies and Research Findings

Several studies have highlighted the potential applications of DFMPCA in medicinal chemistry:

- Enzyme Inhibition : DFMPCA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in modulating immunoproteasome activity, which is crucial for maintaining cellular homeostasis .

- Cancer Research : In vitro studies have evaluated DFMPCA's antiproliferative effects against various cancer cell lines. Compounds structurally related to DFMPCA have demonstrated significant inhibition of cell growth, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : Preliminary findings indicate that DFMPCA may exert neuroprotective effects by influencing neuroinflammation pathways, thereby improving cognitive functions in animal models .

Q & A

Q. What structural modifications improve target selectivity while minimizing off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.